molecular formula C21H28N2O2S B11068365 N-[4-(pyrrolidine-1-carbonyl)phenyl]adamantane-1-sulfinamide

N-[4-(pyrrolidine-1-carbonyl)phenyl]adamantane-1-sulfinamide

Cat. No.: B11068365
M. Wt: 372.5 g/mol
InChI Key: AACLEWLQJUVUPK-UHFFFAOYSA-N
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Description

N-[4-(pyrrolidine-1-carbonyl)phenyl]adamantane-1-sulfinamide is a complex organic compound that features a unique structure combining a pyrrolidine ring, a phenyl group, and an adamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyrrolidine-1-carbonyl)phenyl]adamantane-1-sulfinamide typically involves multiple steps, starting with the preparation of the adamantane core, followed by the introduction of the phenyl group and the pyrrolidine ring. Common synthetic routes include:

    Formation of the Adamantane Core: This can be achieved through the hydrogenation of dicyclopentadiene.

    Introduction of the Phenyl Group: This step often involves Friedel-Crafts alkylation using benzene and a suitable catalyst.

    Attachment of the Pyrrolidine Ring: This can be done through a nucleophilic substitution reaction using pyrrolidine and a halogenated precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for precise control of reaction conditions is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyrrolidine-1-carbonyl)phenyl]adamantane-1-sulfinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(pyrrolidine-1-carbonyl)phenyl]adamantane-1-sulfinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[4-(pyrrolidine-1-carbonyl)phenyl]adamantane-1-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolone Derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.

    Pyrrolopyrazine Derivatives: These compounds contain both pyrrole and pyrazine rings and are known for their antimicrobial and anticancer properties.

Uniqueness

N-[4-(pyrrolidine-1-carbonyl)phenyl]adamantane-1-sulfinamide is unique due to its adamantane core, which imparts high thermal stability and resistance to degradation. This makes it particularly valuable in applications requiring robust materials.

Properties

Molecular Formula

C21H28N2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

N-[4-(pyrrolidine-1-carbonyl)phenyl]adamantane-1-sulfinamide

InChI

InChI=1S/C21H28N2O2S/c24-20(23-7-1-2-8-23)18-3-5-19(6-4-18)22-26(25)21-12-15-9-16(13-21)11-17(10-15)14-21/h3-6,15-17,22H,1-2,7-14H2

InChI Key

AACLEWLQJUVUPK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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